Product packaging for Hainantoxin-IV(Cat. No.:)

Hainantoxin-IV

Cat. No.: B1573969
M. Wt: 3987.6 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Peptide Toxins from Venomous Organisms

Venoms are sophisticated chemical arsenals, often comprising a complex mixture of proteins, peptides, and small molecules. nih.gov These bioactive compounds have evolved over millions of years to be highly effective, targeting crucial physiological pathways in the recipient organism. researchgate.net Peptide toxins, in particular, are a major component of many venoms and are renowned for their high selectivity and potency. nih.gov

Neurotoxic peptides are a major class of venom components that primarily affect the nervous system. wikipedia.org They can be broadly classified based on their molecular targets. Common targets include ion channels (such as sodium, potassium, and calcium channels), which are fundamental to nerve impulse transmission. wikipedia.orgeuropeanreview.org For instance, some toxins act as channel blockers, physically occluding the pore, while others are gating modifiers, altering the conformational state of the channel. uq.edu.au

The diversity of neurotoxic peptides is immense, with venomous creatures from spiders and scorpions to cone snails and snakes producing a wide array of these molecules. wikipedia.orgeuropeanreview.org This diversity is a result of evolutionary pressures that have driven the refinement of these toxins to effectively subdue specific prey or deter predators. acs.org A standardized nomenclature system has been proposed to classify these peptides, taking into account their biological source, activity, and relationship to other toxins from the same species. expasy.org

The evolution of venom and its constituent peptides is a compelling example of convergent evolution, having arisen independently in numerous animal lineages. nih.gov This highlights the evolutionary advantage conferred by such a complex trait. frontiersin.org The genes encoding venom peptides are often part of multigene families that undergo active selection, leading to the diversification of toxins with specialized functions. wikipedia.org

Venoms are not static; they adapt to the specific ecological niche of the venomous animal, including its typical prey. wikipedia.org This "venom optimization" ensures maximal efficacy. nih.gov The study of venom evolution, or "venomics," provides insights into how new gene functions arise and how proteins evolve to acquire novel and potent biological activities. frontiersin.orgoup.com Furthermore, the remarkable stability of many venom peptides, often conferred by a network of disulfide bonds, makes them robust molecules that are resistant to degradation. nih.gov

Contextualization of Hainantoxin-IV within Venom Peptide Research

This compound (HNTX-IV) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Ornithoctonus hainana (formerly known as Haplopelma hainanum or Selenocosmia hainana). smartox-biotech.comwikipedia.orgebiohippo.com It belongs to a family of spider toxins that specifically target voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in nerve cells. wikipedia.org

Specifically, this compound is a potent antagonist of tetrodotoxin-sensitive (TTX-S) VGSCs. smartox-biotech.comebiohippo.com Research has shown that it has a particularly high affinity for the Nav1.7 subtype, a channel that has been strongly implicated in pain signaling. nih.govmdpi.com This specificity makes this compound a valuable tool for studying the structure and function of Nav1.7 and a potential lead compound for the development of new analgesic drugs. mdpi.comscielo.br

Structurally, this compound is a 35-amino acid peptide that adopts a characteristic inhibitor cystine knot (ICK) motif. smartox-biotech.comwikipedia.org This structural fold, stabilized by three disulfide bridges, confers significant stability to the molecule. smartox-biotech.comnih.gov The interaction of this compound with its target is mediated by a patch of positively charged amino acid residues on its surface, which are critical for its inhibitory activity. smartox-biotech.comscielo.brnih.gov The study of this compound and its mutants has provided valuable insights into the structure-activity relationships of this class of toxins. nih.govbvsalud.org

Detailed Research Findings on this compound

CharacteristicFinding
Source Organism Ornithoctonus hainana (Chinese bird spider) smartox-biotech.comwikipedia.org
Molecular Weight Approximately 3989 Da wikipedia.org
Amino Acid Residues 35 smartox-biotech.comwikipedia.org
Structure Inhibitor Cystine Knot (ICK) motif with three disulfide bonds smartox-biotech.comwikipedia.orgnih.gov
Primary Target Tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs) smartox-biotech.comebiohippo.com
Key Subtype Target Nav1.7 nih.govmdpi.com
Mechanism of Action Acts as a gating modifier, trapping the voltage sensor of the channel in its resting state. nih.govfrontiersin.org
IC50 for TTX-S VGSCs in rat DRG neurons 34 nM and 44.6 nM have been reported in different studies. smartox-biotech.com
IC50 for Nav1.7 Approximately 21-34 nM nih.govmdpi.com
Key Residues for Activity A positively charged patch including Lys27, His28, Arg29, and Lys32 is crucial for binding to sodium channels. smartox-biotech.comwikipedia.orgscielo.brnih.gov

Properties

Molecular Formula

C166H257N53O50S6

Molecular Weight

3987.6 Da

Appearance

White lyophilized solidPurity rate: > 97%AA sequence: Glu-Cys2-Leu-Gly-Phe-Gly-Lys-Gly-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Asn-Leu-Val-Cys24-Ser-Arg-Lys-His-Arg-Trp-Cys31-Lys-Tyr-Glu-Ile-NH2Disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31)Length (aa): 35

Origin of Product

United States

Structural Biology and Conformation of Hainantoxin Iv

Primary Sequence and Post-Translational Modifications

Hainantoxin-IV is a single-chain polypeptide composed of 35 amino acid residues. nih.gov Its primary sequence was determined through Edman degradation. nih.govnih.gov A key feature of this toxin is a C-terminal amidation, a common post-translational modification in venom peptides that can contribute to stability and activity. nih.govnih.govmdpi.com The toxin has a molecular weight of approximately 3989 Da. wikipedia.org

The primary amino acid sequence of this compound is detailed below.

This compound (HNTX-IV) Primary Sequence
ECLGFGKGCNPSNDQCCKSSNLVCSRKHRWCKYEI-NH₂
Table 1: The 35-residue amino acid sequence of this compound, with a C-terminal amidation indicated by -NH₂. smartox-biotech.comnih.gov

Tertiary Structure Characterization

The three-dimensional structure of this compound is crucial to its function and is characterized by a compact, highly stable fold.

Inhibitor Cystine Knot (ICK) Motif Topology

This compound adopts a classic Inhibitor Cystine Knot (ICK) structural motif. smartox-biotech.comnih.govnih.govresearchgate.net This motif is a hallmark of many spider venom toxins and confers exceptional structural, thermal, and proteolytic stability. mdpi.com The ICK fold is defined by three intramolecular disulfide bonds that form a pseudo-knot. mdpi.comsemanticscholar.org In this arrangement, a ring formed by two of the disulfide bridges and the intervening peptide backbone is threaded by the third disulfide bond. mdpi.com This knotted core is complemented by a double-stranded antiparallel β-sheet. uts.edu.au

Disulfide Bond Connectivity and Stability

The stability of the ICK motif is derived from its three disulfide bridges. In this compound, the six cysteine residues form specific linkages that were determined by partial reduction and sequence analysis. nih.govnih.govscielo.br The connectivity follows the typical I-IV, II-V, III-VI pattern seen in most ICK toxins. scielo.br

These disulfide bonds are critical for maintaining the toxin's rigid three-dimensional structure, which is essential for its biological activity. scielo.br Studies have demonstrated that toxins with an ICK scaffold, including HNTX-IV, are highly resistant to degradation in human serum, with over 90% of the peptide remaining intact after 24 hours. nih.gov

Disulfide Bridge Connectivity in this compound
Cysteine Pair
Cys² - Cys¹⁷
Cys⁹ - Cys²⁴
Cys¹⁶ - Cys³¹
Table 2: The specific disulfide bond linkages that define the Inhibitor Cystine Knot motif in this compound. nih.govnih.govscielo.brresearchgate.net

Solution Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional solution structure of this compound has been elucidated using two-dimensional proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govebi.ac.ukbmrb.io These studies confirmed the presence of the ICK fold and provided detailed atomic-level insights into its conformation. smartox-biotech.comnih.gov The Protein Data Bank (PDB) contains the coordinates for native this compound under accession code 1NIY. semanticscholar.orgebi.ac.uk

Computational Structural Modeling and Dynamics Simulations

Computational methods have been employed to further investigate the structure and dynamics of this compound and its close homologs, such as Huwentoxin-IV (HWTX-IV), which shares 80% sequence identity. nih.govnih.gov Molecular dynamics (MD) simulations have been used to assess the stability of the peptide structure and to understand how mutations might affect its conformation and function. nih.gov These simulations confirmed that the ICK fold is maintained even with key residue substitutions. nih.gov

Furthermore, in silico docking models have been developed to predict how HNTX-IV interacts with voltage-gated sodium channels. uts.edu.au These models, combined with experimental data, help to visualize the toxin binding to its receptor site, providing a structural basis for its inhibitory action. uts.edu.aunih.gov Comparative modeling has also shown that HNTX-IV shares a similar distribution of surface electrostatic potential with other sodium channel-blocking toxins. epa.gov Molecular simulations have also been used to analyze the interaction of related toxins with cell membranes, suggesting that peptide-membrane interactions are an important precursor to receptor binding. zoores.ac.cn

Key Structural Determinants for Functional Activity

The functional activity of this compound is not reliant on the entire molecule but is instead dictated by a specific cluster of amino acid residues located on one face of the toxin. nih.gov Structural analysis revealed a positively charged patch on the molecular surface that is critical for its interaction with tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. smartox-biotech.comnih.gov

Extensive structure-activity relationship studies, primarily using site-directed mutagenesis where specific amino acids are replaced with Alanine (B10760859) (Ala), have precisely identified the residues crucial for biological activity.

Critical Residues : Lysine-27 (Lys27) and Arginine-29 (Arg29) have been identified as the most critical residues for bioactivity. nih.govnih.gov Replacing either of these residues with alanine results in a dramatic reduction in inhibitory potency by two orders of magnitude or more. nih.govbvsalud.org

Important Residues : Histidine-28 (His28) and Lysine-32 (Lys32) are also key contributors to the toxin's function. smartox-biotech.comnih.gov Mutating His28 to Aspartic acid or Lys32 to Alanine leads to significant, 17-fold and 170-fold reductions in activity, respectively. nih.gov

Non-Essential Residues : In contrast, the mutation of Serine-12 (Ser12) or Arginine-26 (Arg26) to alanine had minimal impact on the toxin's activity, indicating they are not directly involved in the critical binding interaction. nih.gov

Hypothesized Binding Site : Based on these findings, the functional binding surface of HNTX-IV is thought to be a cluster of solvent-exposed residues comprising Phe5, Lys27, His28, Arg29, Trp30, and Lys32. nih.govuts.edu.au

Impact of Alanine-Substitution Mutagenesis on this compound Activity
Original Residue
Serine-12 (Ser12)
Arginine-26 (Arg26)
Lysine-27 (Lys27)
Arginine-29 (Arg29)
Histidine-28 (His28)
Lysine-32 (Lys32)
Table 3: Summary of key research findings from mutagenesis studies on HNTX-IV. Note: The H28D mutation substitutes Histidine with Aspartic acid.

Identification of Positively Charged Surface Patches

Structural analysis of this compound reveals the presence of a significant positively charged patch on its molecular surface. smartox-biotech.com This patch is formed by a cluster of basic amino acid residues, which are critical for the toxin's biological activity. smartox-biotech.comwikipedia.orgscielo.br The specific residues identified as contributing to this positively charged surface are Arg26, Lys27, His28, Arg29, and Lys32. smartox-biotech.comwikipedia.org

This positively charged region is hypothesized to be the primary binding site for the interaction of HNTX-IV with the negatively charged residues in the voltage-gated sodium channels. scielo.br Specifically, it is suggested that these residues may directly interact with acidic residues located in the DII S3-S4 linker of the TTX-S sodium channels. scielo.br This interaction is thought to stabilize the voltage sensor of the channel, leading to its inhibition. scielo.br

Contribution of Specific Residues to Molecular Conformation

This compound is a 35-amino acid polypeptide with three disulfide bridges, forming a stable inhibitor cystine knot (ICK) motif. plos.orgnih.gov This structural motif is common among many spider toxins and provides a rigid scaffold. plos.orguts.edu.au The amino acid sequence of HNTX-IV is ECLGFGKGCNPSNDQCCKSSNLVCSRKHRWCKYEI-NH2, with disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31. smartox-biotech.comnih.gov

It has been proposed that the residues Lys27, Arg29, His28, Lys32, along with Phe5 and Trp30, form a cluster on one face of the HNTX-IV molecule that is responsible for ligand binding. uts.edu.aunih.gov

Table 1: Key Residues in this compound and Their Roles

Residue Contribution to Activity Contribution to Conformation
Phe5 Part of the binding cluster Contributes to the hydrophobic patch
Ser12 Not critical for bioactivity Not critical for stabilizing conformation
Arg26 Not critical for bioactivity Not critical for stabilizing conformation
Lys27 Critical for bioactivity Not critical for stabilizing conformation
His28 Important for inhibitory activity Part of the positively charged patch
Arg29 Critical for bioactivity Not critical for stabilizing conformation
Trp30 Part of the binding cluster Contributes to the hydrophobic patch

Table 2: Compound Names Mentioned

Compound Name
This compound
Arg26
Lys27
His28
Arg29
Lys32
Ser12
Phe5
Trp30
Cys2
Cys17
Cys9
Cys24
Cys16
Cys31

Molecular Mechanism of Action on Voltage Gated Ion Channels

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Hainantoxin-IV primarily exerts its effects by interacting with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells. nih.gov The toxin's interaction is characterized by a high degree of specificity, leading to a potent blockade of sodium currents.

Antagonistic Modulatory Effects

This compound acts as a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. smartox-biotech.comnih.gov This antagonistic action results in the depression of the amplitude of sodium currents. smartox-biotech.com The toxin is thought to bind to site 1 of the sodium channel, similar to tetrodotoxin (B1210768), thereby blocking the channel pore. wikipedia.org This blockage impedes the normal flow of sodium ions, leading to a disruption of nerve impulses.

Specific Binding to Tetrodotoxin-Sensitive (TTX-S) VGSCs

A defining characteristic of this compound is its selective inhibition of tetrodotoxin-sensitive (TTX-S) VGSCs. smartox-biotech.comnih.govwikipedia.org It demonstrates potent activity against these channels in various neuronal populations, including adult rat dorsal root ganglion (DRG) neurons. smartox-biotech.comnih.gov Research has shown that HNTX-IV has an IC50 value of 34 nM for TTX-S VGSCs in these neurons. smartox-biotech.com The toxin's affinity for different TTX-S subtypes varies, with a particular preference for the hNav1.7 subtype, which is a key player in pain pathways. nih.govacs.orgscielo.br

The binding of HNTX-IV to TTX-S VGSCs is mediated by a positively charged patch on its molecular surface. nih.govwikipedia.org This patch, consisting of key amino acid residues such as Lys27, His28, Arg29, and Lys32, interacts with acidic residues in the extracellular S3-S4 linker of domain II of the sodium channel. wikipedia.orgscielo.br This interaction is crucial for the toxin's inhibitory activity. nih.govmedchemexpress.com

Inhibitory Activity of this compound on TTX-S VGSC Subtypes
VGSC SubtypeIC50 ValueCell TypeReference
TTX-S VGSCs (general)34 nMAdult rat dorsal root ganglion (DRG) neurons smartox-biotech.com
hNav1.7~21 nM- nih.gov
rNav1.2150 nM- smartox-biotech.com
rNav1.3338 nM- smartox-biotech.com

Lack of Effect on Tetrodotoxin-Resistant (TTX-R) VGSCs

In stark contrast to its potent effect on TTX-S channels, this compound has no significant effect on tetrodotoxin-resistant (TTX-R) VGSCs. smartox-biotech.comnih.govwikipedia.org Studies have consistently shown that even at high concentrations, HNTX-IV does not inhibit the currents mediated by TTX-R sodium channels. nih.govsmartox-biotech.com This lack of activity on TTX-R channels, such as Nav1.8 and Nav1.9, further highlights the remarkable selectivity of this toxin. nih.govacs.org

Modulation of VGSC Gating Mechanism

While the primary action of this compound is channel blockage, it also influences the gating mechanism of VGSCs, albeit in a manner that distinguishes it from other toxins.

At subsaturating concentrations, this compound generally does not alter the activation kinetics of TTX-S sodium channels within the physiological range of voltages. nih.govresearchgate.net This means it does not significantly change the voltage at which the channels begin to open. researchgate.net However, some studies suggest that at very large depolarizations (above +70mV), the toxin-bound channel can be partially activated, indicating that HNTX-IV acts as a gating modifier rather than a simple pore blocker. nih.gov

Similarly, this compound typically does not affect the inactivation kinetics of TTX-S sodium currents. smartox-biotech.comwikipedia.orgresearchgate.net However, some research indicates that HNTX-IV can cause a hyperpolarizing shift of about 10 mV in the voltage midpoint of steady-state inactivation in rat DRG neurons. smartox-biotech.com Interestingly, this effect was not observed in heterologously expressed hNav1.7 channels, suggesting that the cellular environment and the presence of other VGSC subtypes might influence this aspect of its modulatory action. mdpi.com Furthermore, unlike some other spider toxins, HNTX-IV does not appear to delay the recovery of channels from inactivation. mdpi.com

Stabilization of Voltage Sensor Conformation

This compound functions as a gating modifier toxin. scielo.br It interacts with the voltage sensor module of the sodium channel, specifically the S3-S4 linker in domain II (DII). scielo.br This interaction is thought to stabilize the DII S4 voltage sensor, effectively trapping it in its resting or closed configuration. scielo.brnih.gov By holding the voltage sensor in this state, the toxin prevents the conformational changes required for channel activation and subsequent opening in response to membrane depolarization. nih.govfrontiersin.org This mechanism of action is characteristic of a class of toxins that inhibit channel function not by physically blocking the pore, but by impeding the movement of the voltage-sensing domains. nih.gov

Identification of Specific VGSC Subtype Interactions

This compound demonstrates a notable degree of selectivity for different subtypes of voltage-gated sodium channels, primarily targeting tetrodotoxin-sensitive (TTX-S) channels. smartox-biotech.comnih.gov

Selectivity for NaV1.7

This compound exhibits a pronounced selectivity for the NaV1.7 subtype, which is a key player in pain signaling pathways. scielo.brmdpi.com The toxin potently inhibits NaV1.7 channels, with reported IC₅₀ values in the nanomolar range, specifically around 21–34 nM. nih.gov This preferential interaction is attributed to specific amino acid residues within the NaV1.7 channel that form a high-affinity binding site for the toxin. nih.gov The high selectivity for NaV1.7 has positioned this compound and its analogues as potential leads for the development of novel analgesics. scielo.br

Interactions with Other Neuronal NaV Subtypes (e.g., NaV1.2, NaV1.3, NaV1.6)

While highly selective for NaV1.7, this compound also interacts with other neuronal tetrodotoxin-sensitive NaV subtypes, though generally with lower affinity. mdpi.comsmartox-biotech.com It has been shown to inhibit NaV1.2 and NaV1.3 channels. mdpi.comsmartox-biotech.com Additionally, this compound can block the NaV1.6 subtype, which is widely expressed in the central and peripheral nervous systems. scielo.brmdpi.com The interaction with these other neuronal subtypes may contribute to potential side effects if the toxin were to be used therapeutically. mdpi.com

Table 1: Inhibitory Activity of Hainantoxin-III and Related Toxins on Various NaV Subtypes Note: Data for the closely related Hainantoxin-III and Huwentoxin-IV are included for comparative purposes, as they share a similar mechanism of action.

ToxinNaV SubtypeIC₅₀ ValueReference
Hainantoxin-IIINaV1.11.27 µM smartox-biotech.com
Hainantoxin-IIINaV1.2275 nM smartox-biotech.com
Hainantoxin-IIINaV1.3491 nM smartox-biotech.com
Hainantoxin-IIINaV1.7232 nM smartox-biotech.com
Huwentoxin-IVNaV1.2150 nM medchemexpress.com
Huwentoxin-IVNaV1.3338 nM medchemexpress.com
Huwentoxin-IVNaV1.4400 nM medchemexpress.com
Huwentoxin-IVNaV1.726 nM medchemexpress.com

Absence of Interaction with Other Ion Channel Classes (e.g., Ca2+, K+)

Studies have demonstrated that this compound is highly selective for sodium channels and does not significantly interact with other classes of voltage-gated ion channels. smartox-biotech.comnih.gov Electrophysiological experiments have shown that the toxin has no effect on either high voltage-activated or low voltage-activated calcium channels. smartox-biotech.com Similarly, it does not affect potassium channels. nih.gov This specificity for sodium channels is a key feature of its pharmacological profile.

Binding Site Elucidation

The specific binding site of this compound on voltage-gated sodium channels has been a subject of detailed investigation, revealing its interaction with a well-defined neurotoxin receptor site. smartox-biotech.comnih.govwikipedia.org

Site 1 Binding Mode

This compound is understood to interact with neurotoxin receptor site 1 on the voltage-gated sodium channel. smartox-biotech.comwikipedia.orgnih.gov This site is located at the outer vestibule of the channel pore. nih.gov The toxin's binding at this site physically obstructs the pore, thereby blocking the passage of sodium ions and inhibiting channel conductance. wikipedia.org This pore-blocking mechanism is similar to that of other well-known site 1 toxins like tetrodotoxin (TTX). smartox-biotech.comnih.gov The interaction is primarily driven by electrostatic forces between a positively charged patch on the surface of the this compound molecule and negatively charged residues at the receptor site on the sodium channel. nih.govwikipedia.org Key amino acid residues on the toxin, including Lys27, His28, Arg29, and Lys32, form this positively charged patch and are critical for its binding and inhibitory activity. scielo.brnih.gov

Table 2: Key Residues of this compound Involved in Binding Mutational analysis has identified several key amino acid residues on this compound that are crucial for its interaction with voltage-gated sodium channels. The table below summarizes the effect of mutating these residues.

Original ResidueMutantEffect on ActivityReference
Lys27AlaReduced by 2 orders of magnitude nih.gov
Arg29AlaReduced by 2 orders of magnitude nih.gov
His28AspIC₅₀ increased to 0.57 µM (17-fold decrease) nih.gov
Lys32AlaIC₅₀ increased to 5.80 µM (170-fold decrease) nih.gov
Arg26AlaActivity near that of native HNTX-IV nih.gov
Ser12AlaActivity near that of native HNTX-IV bvsalud.org

Interaction with Extracellular Linkers (e.g., DII S3-S4)

This compound (HNTX-IV) modulates the function of voltage-gated sodium channels (Nav) by physically interacting with the extracellular loops of the channel protein. A significant body of research indicates that HNTX-IV, like other related spider toxins, primarily targets the neurotoxin receptor site 4. This site is located on the extracellular S3-S4 linker of domain II (DII) of the Nav channel α-subunit. researchgate.netmdpi.comuq.edu.au By binding to this specific region, the toxin can trap the voltage sensor of domain II (VSDII) in its resting or closed state. mdpi.comnih.gov This action effectively inhibits the channel from opening in response to membrane depolarization, thereby blocking the influx of sodium ions and preventing action potential propagation. mdpi.com

The interaction with the DII S3-S4 linker is a hallmark of many gating modifier toxins, particularly depressant spider toxins. mdpi.commdpi.com While HNTX-IV shows a preference for the VSD of domain II, some studies suggest that weaker interactions with the VSDs of other domains, such as DIII and DIV, may also occur. mdpi.com The binding of HNTX-IV to the DII S3-S4 linker is thought to occur without significantly altering the kinetics of channel activation or inactivation, a characteristic it shares with tetrodotoxin and other toxins like huwentoxin-IV. mdpi.comsmartox-biotech.com This mechanism of trapping the voltage sensor in a closed conformation distinguishes HNTX-IV from other toxins that might, for instance, shift the voltage dependence of activation or inactivation. mdpi.commdpi.com

Critical Channel Residues for Interaction

The specific binding of this compound to the voltage-gated sodium channel is determined by key amino acid residues on both the toxin and the channel. Research has identified several critical residues on the channel's DII S3-S4 linker that are essential for this interaction.

Mutagenesis studies on the human Nav1.7 channel have pinpointed specific acidic residues as being crucial for the binding of HNTX-IV. Notably, residues such as Glu753, Asp816, and particularly Glu818, located outside the pore region in domain II, have been shown to be involved in the interaction with HNTX-IV. mdpi.com The substitution of these residues can significantly diminish the toxin's inhibitory effect. For instance, the mutation E818Q in the hNav1.7 channel has been demonstrated to be a key determinant for the interaction with the closely related toxin, huwentoxin-IV, suggesting a similar role in HNTX-IV binding. researchgate.netmdpi.com The acidic residue D816 in the DII S3-S4 linker is also considered critical for the sensitivity of Nav1.7 to toxins of this class. mdpi.com

These findings highlight the importance of electrostatic interactions between the positively charged residues on the toxin and negatively charged residues on the channel's extracellular loops. The precise arrangement of these residues creates a high-affinity binding site that allows the toxin to effectively dock onto and inhibit the channel.

On the toxin side, a positively charged patch on the molecular surface of HNTX-IV is crucial for its binding to the sodium channel. smartox-biotech.comnih.gov This patch includes the amino acid residues Arg26, Lys27, His28, Arg29, and Lys32. smartox-biotech.comnih.gov Site-directed mutagenesis studies have confirmed the importance of these residues. While Arg26 appears to be non-essential, mutations of Lys27, Arg29, His28, and Lys32 have been shown to significantly reduce the toxin's activity. nih.govnih.govfrontiersin.org Specifically, alanine (B10760859) substitutions for Lys27 and Arg29 decreased the toxin's potency by two orders of magnitude. nih.govfrontiersin.org Similarly, mutating His28 and Lys32 also led to a substantial decrease in inhibitory activity, with IC50 values increasing 17-fold and 170-fold, respectively. nih.gov It is hypothesized that a cluster of residues on one face of the HNTX-IV molecule, including Phe(5), Lys(27), His(28), Arg(29), Trp(30), and Lys(32), are responsible for the ligand binding. nih.gov

The table below summarizes the key residues of HNTX-IV and their importance in the interaction with voltage-gated sodium channels.

ResidueSubstitutionEffect on ActivityReference
Ser12S12AActivity similar to native HNTX-IV nih.govfrontiersin.org
Arg26R26AActivity similar to native HNTX-IV nih.govfrontiersin.org
Lys27K27AActivity reduced by 2 orders of magnitude nih.govfrontiersin.org
His28H28D17-fold lower activity (IC50 = 0.57 µM) nih.gov
Arg29R29AActivity reduced by 2 orders of magnitude nih.govfrontiersin.org
Lys32K32A170-fold lower activity (IC50 = 5.80 µM) nih.gov

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Residues

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For Hainantoxin-IV, this is primarily a cluster of positively charged and hydrophobic residues on its surface that interact with the voltage-gated sodium channel. smartox-biotech.comnih.govwikipedia.org

Role of Lysine (B10760008) and Arginine Residues

Key to the bioactivity of HNTX-IV is a positively charged patch on its molecular surface. smartox-biotech.comwikipedia.org This patch is composed of several basic amino acid residues, with lysine and arginine playing a pivotal role in the toxin's interaction with TTX-S sodium channels. smartox-biotech.comwikipedia.org

Initial studies identified a cluster of positively charged residues including Arg26, Lys27, His28, Arg29, and Lys32. smartox-biotech.comwikipedia.org Through mutagenesis studies, it was demonstrated that not all of these residues contribute equally to the toxin's function. Specifically, Lys27 and Arg29 have been identified as critical for the bioactivity of HNTX-IV. smartox-biotech.comnih.gov The substitution of these residues with alanine (B10760859) (Ala) resulted in a significant reduction in potency, by as much as two orders of magnitude. nih.gov In contrast, replacing Arg26 with alanine had a minimal effect on the toxin's activity, indicating its non-essential role in binding to the sodium channel. smartox-biotech.comnih.gov Further investigations have also highlighted the importance of Lys32 for the inhibitory activity of HNTX-IV. smartox-biotech.comwikipedia.org

Contribution of Histidine and Other Amino Acids

Beyond the critical lysine and arginine residues, other amino acids also contribute to the pharmacophore of this compound. Histidine at position 28 (His28) is part of the key positively charged patch and has been shown to be important for the toxin's inhibitory activity. smartox-biotech.com A study involving the mutation of His28 to aspartic acid (H28D) resulted in a 17-fold decrease in activity, confirming its significant role. smartox-biotech.com

In addition to the charged residues, certain hydrophobic and aromatic amino acids are also hypothesized to be part of the ligand-binding face of HNTX-IV. These include Phe5 and Trp30. nih.gov This suggests that the interaction with the sodium channel is not solely based on electrostatic forces but also involves hydrophobic interactions. Furthermore, Ser12 was investigated through an alanine substitution (S12A), which was found to have activity comparable to the native toxin, suggesting it does not play a crucial role in the toxin's bioactivity. nih.govbvsalud.org

Mutagenesis and Functional Characterization of Variants

To further elucidate the role of individual amino acids, various mutants of this compound have been synthesized and their functional properties characterized. These studies have provided valuable insights into the impact of specific substitutions on the toxin's potency and selectivity.

Impact of Alanine Scanning on Potency

Alanine scanning mutagenesis is a technique where individual amino acid residues are systematically replaced by alanine to determine their contribution to the protein's function. biorxiv.org This method has been instrumental in mapping the functional epitope of HNTX-IV.

As previously mentioned, alanine substitutions at key positions have a dramatic effect on the potency of HNTX-IV. The mutants K27A and R29A exhibited a drastic reduction in their ability to block TTX-S sodium channels, with their IC50 values increasing to 3.2 µM and 7 µM, respectively, from the 34 nM of the native toxin. frontiersin.org This represents a decrease in potency of approximately 94 and 206 times, respectively. Conversely, the S12A and R26A mutants showed IC50 values of 58 nM and 96 nM, which are comparable to the native toxin, confirming their limited role in the direct interaction with the channel. frontiersin.org

A separate study reported that the bioactivity of the R29A mutant was reduced by at least 155 times. bvsalud.org Another key residue, Lys32, when mutated to alanine (K32A), led to a 170-fold decrease in activity, with an IC50 of 5.80 µM. smartox-biotech.com The mutation of His28 to aspartic acid (H28D) also significantly impacted potency, resulting in an IC50 of 0.57 µM, a 17-fold reduction in activity compared to the native toxin. smartox-biotech.com These findings from alanine scanning and other mutagenesis studies underscore the critical nature of the positively charged patch for the potent inhibitory function of HNTX-IV.

MutantIC50 ValueFold Change in Potency (Compared to Native HNTX-IV)Reference
Native HNTX-IV34 nM- frontiersin.org
S12A58 nM~1.7-fold decrease frontiersin.org
R26A96 nM~2.8-fold decrease frontiersin.org
K27A3.2 µM~94-fold decrease frontiersin.org
R29A7 µM~206-fold decrease frontiersin.org
H28D0.57 µM~17-fold decrease smartox-biotech.com
K32A5.80 µM~170-fold decrease smartox-biotech.com

Effects of Substitutions on Selectivity

While much of the research on HNTX-IV has focused on its potency, studies on related spider toxins provide insights into how substitutions can affect selectivity for different sodium channel subtypes. For instance, in the related toxin HwTx-IV, mutations have been engineered to enhance selectivity for the NaV1.7 subtype, which is a key target for pain therapeutics. nih.gov Gaining a deeper understanding of the residues that govern selectivity in HNTX-IV could pave the way for the design of more specific channel blockers.

Studies on other spider toxins have shown that modifying residues can alter the selectivity profile. For example, engineering gain-of-function analogues of HNTX-I, a related toxin, demonstrated that specific mutations could significantly improve potency against the human NaV1.7 channel. mdpi.com This suggests that targeted substitutions in HNTX-IV could potentially modulate its selectivity for different VGSC subtypes.

Correlation of Structural Features with Functional Potency

The three-dimensional structure of this compound, determined by NMR spectroscopy, reveals a compact fold characteristic of the inhibitor cystine knot (ICK) motif. smartox-biotech.comnih.gov This structure is stabilized by three disulfide bridges. nih.gov The crucial residues for its biological activity are clustered on one face of the molecule, forming the binding surface that interacts with the sodium channel. nih.gov

The spatial arrangement of the key residues—Lys27, Arg29, His28, Lys32, Phe5, and Trp30—creates a specific pharmacophore. nih.gov The positively charged residues likely engage in electrostatic interactions with the channel, while the hydrophobic residues may contribute to the stability of the toxin-channel complex through hydrophobic interactions. The correlation is clear: structural features that disrupt this pharmacophore, such as the removal of essential charged side chains, lead to a dramatic decrease in the functional potency of this compound.

Biosynthesis, Expression, and Production Methodologies

Native Source and Isolation Challenges

The primary source of Hainantoxin-IV is the venom of the spider Selenocosmia hainana smartox-biotech.comnih.gov. The process of obtaining the toxin begins with the collection of crude venom from the spider, followed by a multi-step purification process. A neurotoxin, named this compound, was purified from the venom of the spider Selenocosmia hainana nih.gov. The amino acid sequence was determined by Edman degradation, revealing it to be a 35-residue polypeptide amidated at its C terminal and including three disulfide bridges smartox-biotech.comnih.gov.

However, isolating this compound from its native source presents several significant challenges:

Low Abundance: The concentration of any single toxin within spider venom is typically very low. This necessitates the processing of large quantities of crude venom to obtain even small amounts of the purified peptide, making the process laborious and expensive.

Venom Complexity: Spider venom is a complex cocktail of various peptides, proteins, and other small molecules. This complexity requires sophisticated and multi-step purification techniques, such as high-performance liquid chromatography (HPLC), to isolate a single component like this compound with high purity.

Venom Collection: The process of venom extraction from spiders, known as "milking," is a delicate and time-consuming procedure that yields minute quantities of venom per spider. This inherently limits the scalability of production from the natural source.

These challenges underscore the need for alternative and more scalable production methods to meet the demand for this compound for research and potential therapeutic applications.

Recombinant Expression Systems

Recombinant DNA technology offers a viable and scalable alternative for the production of this compound. Escherichia coli (E. coli) is the most commonly utilized host for this purpose due to its rapid growth, well-understood genetics, and the availability of a wide array of molecular tools nih.govspringernature.com.

The gene encoding this compound can be chemically synthesized and cloned into an appropriate expression vector, which is then introduced into an E. coli host strain, such as BL21(DE3) nih.gov. The bacterial cellular machinery is then harnessed to transcribe and translate the inserted gene, producing the recombinant peptide. However, the expression of disulfide-rich peptides like this compound in the reducing environment of the E. coli cytoplasm often leads to misfolding and the formation of insoluble aggregates known as inclusion bodies springernature.com. While expression in the periplasm can sometimes facilitate correct disulfide bond formation, cytoplasmic expression remains a common strategy, often coupled with downstream refolding procedures springernature.com.

To overcome the challenges of insolubility and misfolding, this compound is often expressed as a fusion protein. This involves attaching a larger, highly soluble protein tag to the N-terminus of the toxin. Commonly used fusion partners for this compound include Glutathione S-transferase (GST) and Small Ubiquitin-like Modifier (SUMO) nih.govnih.govnih.gov.

Glutathione S-transferase (GST): GST is a highly soluble protein that can enhance the expression and solubility of its fusion partner nih.govyoutube.comyoutube.com. The GST-fusion protein can be easily purified from the cell lysate using affinity chromatography on a glutathione-sepharose resin youtube.com.

Small Ubiquitin-like Modifier (SUMO): The SUMO tag is known for its ability to significantly improve the expression levels and solubility of recombinant proteins nih.govyoutube.comnih.gov. One of the key advantages of the SUMO fusion system is the availability of a specific SUMO protease that recognizes the tertiary structure of the SUMO tag and cleaves the fusion protein, releasing the target peptide with a native N-terminus nih.gov.

In one successful strategy, a combination of both GST and SUMO tags was fused to this compound nih.govnih.gov. This dual-tagging approach was shown to efficiently promote the solubility of the recombinant toxin nih.govnih.gov.

Fusion TagKey Advantages for this compound ExpressionCleavage Method
GST (Glutathione S-transferase)Enhances solubility and allows for affinity purification.Site-specific proteases (e.g., thrombin, Factor Xa) engineered into the linker region.
SUMO (Small Ubiquitin-like Modifier)Significantly improves expression and solubility; allows for release of the target peptide with a native N-terminus.SUMO protease. nih.gov
GST-SUMO (Dual Tag)Combines the benefits of both tags for enhanced solubility and purification. nih.govnih.govSUMO protease to cleave the SUMO tag from this compound.

To maximize the yield of soluble recombinant this compound, it is crucial to optimize the expression conditions. Key parameters that are often adjusted include the induction temperature and the concentration of the inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG).

IPTG Concentration: The concentration of IPTG, which induces the expression of the target gene from the lac promoter, can also be optimized. While a range of IPTG concentrations (from 0.2 mM to 1.0 mM) was found to have no significant effect on the yield of GST-SUMO-Hainantoxin-IV in one study, for other proteins, lower concentrations of IPTG have been shown to be sufficient for high-level expression nih.govfigshare.com. The optimal conditions for the expression of recombinant this compound were determined to be induction with 0.2 mM IPTG at 37°C for 4 hours nih.gov.

ParameterConditionObserved Effect on this compound Expression
Temperature37°CHigher overall yield, but a significant portion of the protein is in insoluble inclusion bodies. nih.gov
16°CImproved solubility of the recombinant protein, but a lower total yield. nih.gov
IPTG Concentration0.2 mM - 1.0 mMNo significant effect on the yield of the target protein was observed in this range. nih.gov

Synthetic Production Methods

In addition to recombinant expression, this compound can be produced through chemical synthesis, which allows for the precise incorporation of modifications and unnatural amino acids.

Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides like this compound nih.govasianpubs.orgfrontiersin.org. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Fmoc (fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of this compound nih.govasianpubs.org.

Following the completion of the peptide chain assembly, the crude peptide is cleaved from the resin and all protecting groups are removed. The linear peptide must then be folded into its correct three-dimensional structure, which involves the formation of three specific disulfide bonds. This oxidative refolding is a critical step and is typically carried out under controlled conditions in a redox buffer containing a mixture of reduced and oxidized glutathione (GSH and GSSG) nih.govasianpubs.org. The optimal conditions for the renaturation of synthetic this compound have been found to be in a buffer containing 5 mmol/L GSH and 0.5 mmol/L GSSG at pH 8.0 nih.gov. The correctly folded and biologically active toxin is then purified to homogeneity using techniques such as reverse-phase HPLC nih.govasianpubs.org.

Purification and Characterization of Recombinant and Synthetic this compound

Following the expression of recombinant this compound (rHNTX-IV) or the chemical synthesis of the peptide, a multi-step purification and characterization process is essential to obtain a pure, correctly folded, and biologically active toxin. This process typically involves advanced chromatographic techniques to isolate the peptide, followed by spectroscopic and spectrometric methods to validate its identity, purity, and structural integrity.

Chromatographic Techniques (e.g., HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical and widely used technique for the purification of both recombinant and synthetic this compound. nih.govplos.orgnih.gov This method separates molecules based on their hydrophobicity.

For recombinant HNTX-IV expressed in E. coli, after initial purification steps such as trichloroacetic acid (TCA) extraction and dialysis, the resulting solution is subjected to RP-HPLC for final purification. nih.govplos.org The lyophilized and dissolved peptide solution is loaded onto a C18 column. nih.govplos.org Elution is achieved using a gradient of increasing organic solvent concentration, typically acetonitrile in water, with both solvents containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govplos.org The peptide is detected by monitoring UV absorption at 215 nm. nih.govplos.org This procedure yields recombinant, tag-free HNTX-IV with high purity. nih.govnih.gov

In the context of synthetic this compound, RP-HPLC is not only used for purification after solid-phase synthesis but also to monitor the progress of oxidative refolding, which is crucial for forming the correct disulfide bridges essential for the toxin's structure and function. nih.gov

A key indicator of successful recombinant production is the comparison with the native toxin. Analytical RP-HPLC has shown that purified rHNTX-IV and native HNTX-IV elute at the same retention time, providing partial evidence of their identical conformation. nih.govplos.org

Table 1: Representative RP-HPLC Parameters for this compound Purification
ParameterConditionSource
ColumnSymmetry C18 (4.6 × 250 mm, 5 μm) nih.govplos.org
Buffer A0.1% Trifluoroacetic acid (TFA) in ddH₂O nih.govplos.org
Buffer B0.1% Trifluoroacetic acid (TFA) in acetonitrile nih.govplos.org
Flow Rate1 ml/min nih.govplos.org
Gradient5%–45% Buffer B over 35 minutes nih.govplos.org
DetectionUV absorption at 215 nm nih.govplos.org

Spectroscopic and Mass Spectrometric Validation (e.g., MALDI-TOF MS, Circular Dichroism)

After purification, the identity, mass, and structural conformation of this compound are validated using several analytical methods.

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a fundamental tool for confirming the molecular weight of the purified peptide. nih.govnih.govnih.gov For recombinant HNTX-IV, MALDI-TOF MS analysis has confirmed that the molecular weight of the purified toxin is identical to its theoretical value, verifying the correct primary sequence and the successful removal of any fusion tags. nih.govplos.orgnih.gov This technique is also employed to monitor renatured synthetic this compound. nih.gov

In studies involving synthetic mutants of the toxin, MALDI-TOF MS is used to confirm the mass of the purified analogs, which indicates the successful incorporation of amino acid substitutions and the formation of the three requisite disulfide bonds. smartox-biotech.com For example, two mutants, HNTX-IV-H28D and HNTX-IV-K32A, were validated to have the correct monoisotopic masses. smartox-biotech.com

Table 2: Mass Spectrometric Data for Synthetic this compound Analogs
This compound AnalogMonoisotopic Mass (Da)Source
HNTX-IV-H28D3962.66 smartox-biotech.com
HNTX-IV-K32A3927.70 smartox-biotech.com

Comparative Pharmacology and Toxin Family Relationships

Comparison with Other Hainantoxin Subtypes (HNTX-I, -III, -V)

The venom of the Chinese bird spider, Ornithoctonus hainana, contains several related toxins known as hainantoxins. wikipedia.org Among these, HNTX-I, HNTX-III, HNTX-IV, and HNTX-V have been studied in some detail, revealing both striking similarities and critical differences. wikipedia.org

Structural Homologies and Divergences

Hainantoxins-I, -III, -IV, and -V exhibit significant homology in their amino acid sequences and all share a characteristic inhibitor cystine knot (ICK) motif. wikipedia.org This structural scaffold, formed by three disulfide bonds, imparts considerable stability to these peptides. wikipedia.orgfrontiersin.org

Despite this shared architecture, specific amino acid substitutions account for their distinct properties. A notable divergence is seen in the substitution of His28 in HNTX-IV with Asp26 in HNTX-I. uts.edu.au This change from a positively charged to a negatively charged residue at a key position is a significant structural and functional divergence. uts.edu.au

Table 1: Structural Comparison of Hainantoxin Subtypes

ToxinNumber of Amino AcidsKey Structural FeaturesNotable Residue Differences from HNTX-IV
Hainantoxin-I (HNTX-I) 33ICK motif, triple-stranded anti-parallel β-sheet. wikipedia.orgrcsb.orgHis28 in HNTX-IV is replaced by Asp26. uts.edu.au
Hainantoxin-III (HNTX-III) 33-35ICK motif, β-sheet. wikipedia.orgSpecific sequence variations lead to different potencies.
Hainantoxin-IV (HNTX-IV) 35ICK motif, antiparallel β-sheet. wikipedia.orgKey active residues include Phe5, Lys27, His28, Arg29, Trp30, and Lys32. uts.edu.aunih.gov
Hainantoxin-V (HNTX-V) 35ICK motif. wikipedia.orgHigh homology with other subtypes.

Differences in Channel Modulation and Affinity

The subtle structural differences among hainantoxin subtypes lead to significant variations in their interaction with voltage-gated sodium channels (VGSCs). HNTX-I, -III, and -IV are known to selectively inhibit tetrodotoxin-sensitive (TTX-S) VGSCs. wikipedia.org They are thought to act by blocking the channel pore through binding to neurotoxin receptor site 1, similar to tetrodotoxin (B1210768), without altering the channel's activation and inactivation kinetics. wikipedia.org

However, their potencies and selectivities differ. HNTX-III is reported to be approximately 40 times more potent than HNTX-IV. wikipedia.org While both HNTX-III and HNTX-IV can paralyze cockroaches, only HNTX-IV has demonstrated paralytic effects in rats. wikipedia.org

HNTX-I displays a notable selectivity for insect sodium channels (para/tipE) over mammalian subtypes like rNav1.2. rcsb.orguts.edu.au Its IC50 value for the insect channel is 4.3 ± 0.3 μM, compared to 68 ± 6 μM for the rat channel. rcsb.org This selectivity is likely due to the presence of Asp26 instead of His28, which alters the electrostatic interactions with the channel. uts.edu.au In contrast, HNTX-IV is a potent inhibitor of neuronal TTX-S sodium channels. nih.gov

While HNTX-IV has no effect on the recovery from inactivation of TTX-S Na+ currents, HNTX-III has been shown to delay it. mdpi.com Interestingly, these effects observed in native neurons were not replicated in heterologously expressed hNav1.7 channels, suggesting that the cellular environment can influence toxin activity. mdpi.com

Comparative Analysis with Other Spider Toxins

The structural and functional characteristics of HNTX-IV are also illuminated when compared to toxins from other spider species, particularly those from the same genus.

Huwentoxin-IV (HwTx-IV) as a Closely Related Analog

Huwentoxin-IV (HwTx-IV), isolated from the venom of the Chinese bird spider Ornithoctonus huwena, is a close structural and functional analog of HNTX-IV. uts.edu.auuts.edu.au Both toxins are 35-residue polypeptides with three disulfide bridges and share the inhibitor cystine knot (ICK) motif. uts.edu.ausmartox-biotech.com Their backbones are very similar, with a root-mean-square deviation (r.m.s.d.) of approximately 0.9 Å for 31 Cα atoms. nih.gov

Both HNTX-IV and HwTx-IV are potent blockers of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. uts.edu.ausmartox-biotech.com HwTx-IV shows a preference for neuronal subtypes, particularly Nav1.7 (IC50 of 26 nM), over muscle subtypes. smartox-biotech.comrndsystems.com This action is achieved by binding to neurotoxin receptor site 4 on the S3-S4 linker of domain II, which traps the voltage sensor in its closed state. rndsystems.com

Table 2: Comparison of HNTX-IV and HwTx-IV

FeatureThis compound (HNTX-IV)Huwentoxin-IV (HwTx-IV)
Source Ornithoctonus hainana wikipedia.orgOrnithoctonus huwena uts.edu.au
Size 35 amino acids wikipedia.org35 amino acids smartox-biotech.com
Structure Inhibitor Cystine Knot (ICK) motif wikipedia.orgInhibitor Cystine Knot (ICK) motif uts.edu.ausmartox-biotech.com
Primary Target Neuronal TTX-S Na+ channels nih.govNeuronal TTX-S Na+ channels, especially Nav1.7 smartox-biotech.comrndsystems.com
Mechanism Pore block at site 1 wikipedia.orgBinds to site 4, trapping voltage sensor rndsystems.com

Shared and Distinct Molecular Determinants

The functional similarities between HNTX-IV and HwTx-IV are rooted in their shared molecular determinants. A cluster of key residues, including Phe5, Lys27, Arg29, His28, Trp30, and Lys32, located on one face of the HNTX-IV molecule, are believed to be crucial for binding to the sodium channel. uts.edu.aunih.gov These residues are largely conserved in HwTx-IV. uts.edu.au Mutagenesis studies have confirmed that replacing Lys27 and Arg29 in HNTX-IV with alanine (B10760859) reduces its binding affinity by two orders of magnitude, highlighting the critical role of these positively charged residues. nih.govsemanticscholar.org

Similarly, for HwTx-IV, residues such as F6, W30, and K32 have been identified as important for its blocking activity on Nav1.7 and Nav1.2 channels. nih.gov While both toxins rely on a hydrophobic surface surrounded by basic residues for their activity, there are subtle differences. nih.gov For instance, while both toxins are considered gating modifiers, HNTX-IV is proposed to block the pore at site 1, whereas HwTx-IV is known to bind to site 4, trapping the domain II voltage sensor. wikipedia.orgrndsystems.com This suggests that minor sequence variations can shift the precise binding site and mechanism of action.

Implications for Toxin Evolution and Diversification

The high degree of similarity between hainantoxins and huwentoxins suggests a close evolutionary relationship, likely arising from gene duplication and subsequent diversification. plos.org The presence of a conserved ICK scaffold across a wide range of spider toxins indicates that this stable structure evolved in an ancient venomous ancestor and served as a template for functional diversification. researchgate.netnih.gov

The generation of multiple toxin isoforms, like the different hainantoxin subtypes, through mechanisms such as hypermutation and fragment insertions/deletions, provides the spider with a complex chemical arsenal (B13267). plos.orgnih.gov This diversity allows the venom to target a broader range of prey and adapt to different ecological niches. The functional shift from an insect-selective toxin (HNTX-I) to a vertebrate-active toxin (HNTX-IV) through minimal amino acid substitutions is a clear example of this adaptive evolution. uts.edu.au This molecular diversity within a single spider's venom highlights the rapid and adaptive evolutionary processes that shape these potent neurotoxins. plos.org

Broader Context within Venom Toxins Targeting Ion Channels

The evolution of venom in various animal species has produced a vast and complex arsenal of bioactive compounds, with a significant portion targeting the ion channels of their prey and predators. nih.gov Ion channels are fundamental proteins that control the flow of ions across cell membranes, making them critical for processes like nerve signal transmission and muscle contraction. frontiersin.orgfrontiersin.org Consequently, toxins that modulate ion channel function are highly effective tools for paralysis and defense. frontiersin.org This strategy is not unique to a single lineage; venomous creatures as diverse as spiders, scorpions, cone snails, snakes, and sea anemones have all convergently evolved peptide toxins that interact with voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels. nih.govfrontiersin.orgijbs.comnih.gov

Spider venoms are particularly recognized as a rich source of potent and selective ion channel modulators. researchgate.netnih.gov It is estimated that a third of all known spider venom toxins that act on ion channels specifically target voltage-gated sodium channels. researchgate.netnih.govuts.edu.au To manage this diversity, a classification system has been developed, grouping spider toxins that target NaV channels into 12 distinct families (NaSpTx1-NaSpTx12) based on their amino acid sequence and the arrangement of their cysteine disulfide bonds. researchgate.netnih.gov this compound is a member of the NaSpTx1 family, a group composed of 33-35 amino acid peptides isolated from tarantulas of the Theraphosidae family. uts.edu.au Toxins in this family, including this compound, characteristically feature an inhibitor cystine knot (ICK) structural motif. uts.edu.auwikipedia.org this compound shares significant sequence homology (80%) with another well-studied member of this family, Huwentoxin-IV, and both are known to act on site 1 of tetrodotoxin-sensitive (TTX-S) sodium channels. smartox-biotech.comnih.gov

The mechanisms by which these various toxins affect ion channels are broadly categorized into two main types: pore blocking and gating modification. frontiersin.orguts.edu.au Pore blockers, such as the μ-conotoxins from cone snails, physically occlude the channel's ion-conducting pathway. frontiersin.orguts.edu.au In contrast, gating modifiers bind to allosteric sites on the channel, typically the voltage-sensing domains (VSDs), altering the conformational changes that govern the channel's opening, closing, and inactivation states. uts.edu.au All known spider toxins that target NaV channels, including this compound, are classified as gating modifiers. uts.edu.au this compound and Hainantoxin-III cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation in native neurons, which stabilizes the channel in a non-conducting state, although this effect was not observed in heterologously expressed channels. nih.govmdpi.com

The table below provides a comparative overview of different venom toxin families and their primary ion channel targets.

Toxin Family / ExampleSource Organism (Genus)Primary Ion Channel TargetGeneral Mechanism
NaSpTx1 (e.g., this compound) Spiders (Ornithoctonus)Voltage-Gated Sodium Channels (NaV)Gating Modification uts.edu.auwikipedia.org
μ-Conotoxins Cone Snails (Conus)Voltage-Gated Sodium Channels (NaV)Pore Blockade frontiersin.orguts.edu.au
ω-Conotoxins Cone Snails (Conus)Voltage-Gated Calcium Channels (CaV)Pore Blockade frontiersin.orgfrontiersin.org
ω-Agatoxins Spiders (Agelenopsis)Voltage-Gated Calcium Channels (CaV)Pore Blockade frontiersin.orgresearchgate.net
Dendrotoxins (DTX) Snakes (Dendroaspis)Voltage-Gated Potassium Channels (KV)Pore Blockade nih.gov
Scorpion α-Toxins Scorpions (Buthus, Leiurus)Voltage-Gated Sodium Channels (NaV)Gating Modification (inhibit inactivation) ijbs.com

Detailed research into specific toxins reveals a high degree of specialization in their interactions with different ion channel subtypes. This compound, for instance, selectively inhibits TTX-S NaV channels while having no effect on TTX-resistant (TTX-R) subtypes or calcium channels. smartox-biotech.comnih.govsmartox-biotech.com Structure-function studies have identified a surface patch of positively charged amino acid residues on this compound that is critical for this interaction, with residues Lys27 and Arg29 being particularly important for its bioactivity. smartox-biotech.comnih.gov The following table presents detailed findings for this compound and other selected NaV channel-targeting toxins.

ToxinSource OrganismSpecific NaV Subtype(s) TargetedKey Structural Feature / Binding SiteResearch Finding / Activity Note
This compound Chinese bird spider (Ornithoctonus hainana)TTX-S NaV channels smartox-biotech.comnih.govInhibitor Cystine Knot (ICK) Motif; Binds to Site 1 wikipedia.orgnih.govIC50 of 34 nM on TTX-S channels in rat DRG neurons. smartox-biotech.com Activity is reduced by orders of magnitude with K27A or R29A mutations. nih.govfrontiersin.org
Huwentoxin-IV Chinese bird spider (Ornithoctonus huwena)TTX-S NaV channels, potent on NaV1.7 nih.govfrontiersin.orgInhibitor Cystine Knot (ICK) Motif; Binds to Site 1 nih.govfrontiersin.orgShares 80% sequence identity with this compound. nih.gov Binds to the voltage-sensor of domain II (Site 4). frontiersin.org
Hainantoxin-III Chinese bird spider (Ornithoctonus hainana)TTX-S NaV channels nih.govsmartox-biotech.comInhibitor Cystine Knot (ICK) MotifExhibits a higher potency than HNTX-IV with an IC50 of 1.1 nM on TTX-S Na+ currents. nih.govsmartox-biotech.com
ProTx-II Green velvet tarantula (Thrixopelma pruriens)NaV1.7, also other NaV and CaV channels frontiersin.orgsemanticscholar.orgInhibitor Cystine Knot (ICK) MotifBinds to voltage-sensors of domain II and III (Sites 4 and 3). frontiersin.org
μ-Conotoxin GIIIA Cone snail (Conus geographus)Skeletal muscle NaV1.4 uts.edu.au3 Disulfide bonds (not ICK)Classic pore blocker of NaV channels. frontiersin.orguts.edu.au
Tetrodotoxin Pufferfish, Octopus, etc.TTX-S NaV channels (e.g., NaV1.1-1.4, 1.6, 1.7) acs.orgNon-peptide, small moleculeA benchmark pore blocker used to classify NaV channels as sensitive (TTX-S) or resistant (TTX-R). acs.org

The study of toxins like this compound within the broader landscape of venom-derived peptides provides invaluable insights. These molecules serve as sophisticated pharmacological probes, allowing researchers to dissect the structure-function relationships of specific ion channels and their subtypes. frontiersin.org By comparing the sequences, structures, and functional effects of toxins from different families, such as the NaSpTx, conotoxins, and scorpion toxins, a more complete picture of ion channel pharmacology and the molecular basis of venom evolution emerges.

Advanced Research Methodologies and Techniques

Electrophysiological Approaches

Electrophysiological techniques are fundamental to understanding how Hainantoxin-IV modulates the activity of its primary targets, voltage-gated sodium channels (Nav). These methods directly measure the ion flow through channels in cell membranes, providing precise data on the toxin's inhibitory effects.

Whole-Cell Patch-Clamp Technique for Current Analysis

The whole-cell patch-clamp technique is a gold-standard electrophysiological method for studying the influence of toxins on ion channels. smartox-biotech.com This approach allows for the measurement of the collective current from all ion channels on the surface of an entire cell. In the context of this compound research, this technique has been pivotal in characterizing its inhibitory activity on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels in neurons, such as those from rat dorsal root ganglia (DRG). smartox-biotech.comnih.gov

The process involves forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. smartox-biotech.com This configuration enables the clamping of the cell's membrane potential at a set voltage and the recording of the ionic currents that flow across the membrane in response to depolarization.

Research utilizing this technique has demonstrated that this compound is a potent antagonist of TTX-S sodium channels. smartox-biotech.com By applying varying concentrations of the toxin and its synthetic mutants, scientists can construct dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. For instance, studies on mutants of this compound have revealed the critical role of specific amino acid residues in its interaction with sodium channels. The replacement of certain residues, such as Lys27 and Arg29, with alanine (B10760859) was found to significantly decrease the toxin's inhibitory potency, as evidenced by a dramatic increase in the IC50 values. wikipedia.org

MutantDescriptionIC50 (µM)Fold Change in Activity vs. Native
HNTX-IV-H28DSubstitution of Histidine at position 28 with Aspartic acid0.5717-fold lower
HNTX-IV-K32ASubstitution of Lysine (B10760008) at position 32 with Alanine5.80170-fold lower
K27ASubstitution of Lysine at position 27 with Alanine>30>100-fold lower
R29ASubstitution of Arginine at position 29 with Alanine>30>100-fold lower

This table presents the inhibitory concentrations (IC50) of this compound mutants on tetrodotoxin-sensitive (TTX-S) sodium channels in rat dorsal root ganglion cells, as determined by the whole-cell patch-clamp technique. Data sourced from multiple studies. smartox-biotech.comwikipedia.org

Automated Patch-Clamp for High-Throughput Screening

While manual patch-clamping provides high-quality data, it is a low-throughput technique. researchgate.net Automated patch-clamp systems have emerged as a powerful tool for accelerating the screening of compounds that act on ion channels. bio-rad.comnih.gov These systems, such as the QPatch and SyncroPatch, can perform hundreds or even thousands of patch-clamp experiments in parallel, making them ideal for high-throughput screening (HTS) of toxin libraries or engineered variants. bio-rad.com

The principles of automated patch-clamp are similar to the manual method, but instead of a manually positioned pipette, cells are manipulated into position over apertures in a planar substrate. The system then automatically establishes a giga-seal and performs whole-cell recordings. This technology has been successfully applied to study related spider toxins like huwentoxin-IV. For huwentoxin-IV, the pIC50 values for the block of the human Nav1.7 channel were found to be in excellent agreement between manual and automated (QPatch HT) patch-clamp techniques, demonstrating the reliability of the automated approach. nih.gov This consistency validates the use of automated systems for efficiently screening large numbers of toxin analogues to identify candidates with desired properties, which can then be further investigated with more detailed manual patch-clamp studies. researchgate.net

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a classic and powerful biochemical method used to quantify the binding affinity of a ligand (like a toxin) for its receptor (an ion channel). giffordbioscience.com These assays involve the use of a radioactively labeled form of a ligand to measure its binding to a biological sample, such as cell membranes expressing the target receptor. umich.eduuts.edu.au

There are several types of radioligand binding assays. Saturation experiments, where increasing concentrations of a radioligand are incubated with the receptor preparation, are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd value is a measure of the radioligand's affinity for the receptor. Competition binding assays are used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a known radioligand for binding to the receptor. giffordbioscience.com

While specific radioligand binding data for this compound is not extensively published, the methodology has been established for the closely related toxin, huwentoxin-IV. nih.gov In those studies, a radioiodinated version of huwentoxin-IV was used to characterize its binding to Nav1.7 and Nav1.2 channels expressed in HEK293 cells. These experiments yielded specific Kd values, confirming the high affinity of the toxin for these channels. nih.gov It has been suggested that competition radioligand binding studies with ligands like [3H]-saxitoxin ([3H]-STX) would be valuable to definitively confirm the interaction of this compound with site 1 of the Nav channel. cytivalifesciences.com

Biophysical Characterization

Biophysical techniques are employed to investigate the physical properties of this compound, including its secondary structure and its binding kinetics with interaction partners.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins and peptides. mdpi.com This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. The resulting CD spectrum provides information about the proportions of different secondary structural elements, including alpha-helices, beta-sheets, and random coils.

Surface Plasmon Resonance for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. mdpi.com It allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) of an interaction between a ligand and an analyte. nih.govuq.edu.au

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of the response over time, provides detailed kinetic information about the interaction. mdpi.com

While direct SPR studies of this compound binding to sodium channels are not widely reported, the technique has been used to investigate the interaction of the related toxin, huwentoxin-IV, with model lipid membranes. bio-rad.comsemanticscholar.org These studies revealed that huwentoxin-IV has a weak affinity for both neutral and negatively charged lipid bilayers, suggesting that its mechanism of action may not strictly require partitioning into the cell membrane. semanticscholar.org This contrasts with other gating modifier toxins that show strong membrane affinity. SPR has also been successfully used to analyze the interactions between other toxins and isolated domains of voltage-gated sodium channels, demonstrating its utility in dissecting the molecular details of these interactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy serves as a valuable tool in studying the interactions of toxins with their environment, particularly with lipid membranes which can influence their activity. While direct fluorescence spectroscopy studies on this compound (HNTX-IV) are not extensively detailed in the provided research, studies on its close homolog, Huwentoxin-IV (HwTx-IV), offer significant insights. HwTx-IV and HNTX-IV share high sequence identity and a conserved structural motif, making these findings highly relevant.

Research has utilized the intrinsic fluorescence of tryptophan (Trp) residues within toxin structures to monitor their association with lipid bilayers. uq.edu.au For instance, fluorescence spectroscopy following Trp emission was used to assess the binding of HwTx-IV to various model lipid bilayers. uq.edu.au These studies revealed that HwTx-IV has a minimal tendency to bind to both zwitterionic POPC and anionic POPE/POPG lipid bilayers, suggesting that strong membrane interaction is not a prerequisite for its potent inhibitory activity on sodium channels. uq.edu.au Further investigations on HwTx-IV analogues also employed fluorescence spectroscopy to compare their membrane-binding affinities, correlating these properties with their inhibitory potency on the human voltage-gated sodium channel hNaV1.7. researchgate.net

Computational Approaches

Computational methods are indispensable for understanding the molecular basis of this compound's function, providing insights that are often difficult to obtain through experimental techniques alone.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations have been pivotal in visualizing and analyzing the interaction between HNTX-IV and voltage-gated sodium channels (VGSCs). jscimedcentral.com Docking studies have been performed to model the binding of HNTX-IV to the human VGSC, revealing that peptide neurotoxins like HNTX-IV interact with higher binding affinity compared to non-peptidic toxins. jscimedcentral.com

Bioinformatics for Sequence and Structural Analysis

Bioinformatics plays a crucial role in the initial characterization and comparative analysis of HNTX-IV. The toxin's primary structure was determined to be a 35-residue polypeptide with an amidated C-terminus. nih.gov Sequence analysis and partial reduction techniques established the connectivity of its three disulfide bridges (Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31), which form the characteristic inhibitor cystine knot (ICK) motif. nih.govnih.gov

A key bioinformatics finding is the high sequence identity (80%) between HNTX-IV and Huwentoxin-IV (HwTx-IV), another potent sodium channel antagonist. nih.govsmartox-biotech.com This similarity immediately suggested that HNTX-IV adopts a comparable ICK structure and likely shares a similar mechanism of action. nih.gov Structural bioinformatics, leveraging data from protein databases (PDB), provides access to the 3D solution structures of native HNTX-IV (PDB ID: 1NIY) and its mutants (e.g., R29A mutant, PDB ID: 1RYG), which are essential for docking studies and understanding structure-activity relationships. ebi.ac.ukebi.ac.uk

Genetic and Molecular Biology Techniques

The production of recombinant HNTX-IV and its analogues through genetic engineering has been fundamental for detailed structure-activity relationship studies.

Site-Directed Mutagenesis for SAR Studies

Site-directed mutagenesis has been systematically employed to identify the key amino acid residues responsible for HNTX-IV's biological activity. In these structure-activity relationship (SAR) studies, specific residues are typically substituted with alanine (Ala) to evaluate the impact of the native side chain on toxin function.

Pharmacological testing of synthetic HNTX-IV mutants revealed that substitutions K27A and R29A resulted in a dramatic reduction in activity, with IC50 values decreasing by two orders of magnitude (from 34 nM for the native toxin to 3.2 µM and 7 µM, respectively). nih.govnih.gov In contrast, mutants S12A and R26A displayed activity levels comparable to the native toxin. nih.govnih.gov These findings pinpoint Lys27 and Arg29 as critical residues for the toxin's interaction with sodium channels. smartox-biotech.comnih.gov It was hypothesized that a cluster of positively charged and hydrophobic residues, including Lys27, Arg29, Phe5, His28, Trp30, and Lys32, form the key binding surface of the toxin. nih.gov

Furthermore, site-directed mutagenesis was performed on the target channel, hNaV1.7, to map the toxin's binding site. nih.gov Mutations of channel residues E818Q, D816N, and E753Q were found to decrease the binding affinity of HNTX-IV by 130-fold, 3.3-fold, and 2.0-fold, respectively, confirming the toxin's interaction with the S3-S4 linker in domain II. nih.gov

Table 1: Effects of Site-Directed Mutagenesis on this compound Activity. nih.govnih.gov
MutantIC50 ValueFold Change in Activity vs. NativeConclusion
Native HNTX-IV34 nM-Baseline activity
S12A58 nM~1.7x decreaseNot critical for activity
R26A96 nM~2.8x decreaseNot critical for activity
K27A3.2 µM (3200 nM)~94x decreaseCritical for bioactivity
R29A7 µM (7000 nM)~205x decreaseCritical for bioactivity

Cloning and Gene Expression (RF Cloning)

To overcome the limitations of obtaining HNTX-IV from natural venom, an efficient strategy for its heterologous expression in Escherichia coli has been developed. nih.govnih.gov This approach is crucial for producing the quantities of toxin needed for extensive structural and functional studies, including site-directed mutagenesis. nih.gov

A key innovation in this process was the use of seamless Restriction-Free (RF) cloning to construct the expression vector. nih.govnih.govresearchgate.net This method avoids the introduction of unwanted sequences or restriction sites, ensuring that the expressed recombinant HNTX-IV (rHNTX-IV) is identical to the native peptide. nih.gov To enhance the solubility of the recombinant peptide, a dual-tag system combining Glutathione S-transferase (GST) and a Small Ubiquitin-related Modifier (SUMO) was employed. nih.govnih.gov This strategy successfully promoted the proper folding and solubility of rHNTX-IV. nih.gov The resulting recombinant toxin was purified and its molecular weight was confirmed by mass spectrometry. nih.govresearchgate.net Functional assays showed that the rHNTX-IV possessed biological activity similar to that of the native toxin, validating the expression and purification strategy. nih.govnih.gov

Conceptual Applications and Future Research Directions

Hainantoxin-IV as a Pharmacological Research Tool

Peptide toxins like this compound are instrumental in neuroscience research, offering a high degree of specificity and potency for their molecular targets. researchgate.net These toxins serve as molecular calipers to measure the intricacies of ion channel structure and function, providing insights that are often unattainable with small-molecule compounds. The unique properties of HNTX-IV make it an exemplary pharmacological tool for investigating the complex world of voltage-gated sodium channels. nih.govdntb.gov.ua

Probing Ion Channel Structure-Function Relationships

This compound has proven to be a powerful tool for elucidating the structure-function relationships of VGSCs. researchgate.net By binding to specific sites on the channel, HNTX-IV can modulate its gating properties, revealing critical information about the domains and residues involved in channel activation and inactivation. nih.gov

Mutagenesis studies, where specific amino acids in HNTX-IV are substituted, have been instrumental in identifying the key residues responsible for its interaction with sodium channels. For instance, research has shown that replacing certain residues can dramatically alter the toxin's inhibitory activity. Alanine (B10760859) substitutions of Lys27 and Arg29 in HNTX-IV resulted in a significant, 100-fold reduction in bioactivity, indicating that these positively charged residues are critical for the toxin's interaction with the channel. nih.gov Conversely, mutations of Ser12 and Arg26 had minimal impact on the toxin's function. nih.gov These studies suggest that a cluster of specific residues, including Phe5, Lys27, His28, Arg29, Trp30, and Lys32, form a key binding face on the toxin. nih.gov

Furthermore, investigations into the channel itself have identified the toxin's binding site. HNTX-IV interacts with neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II of the VGSC. nih.gov This interaction effectively traps the voltage sensor in its closed state, thereby inhibiting channel activation. nih.govsmartox-biotech.com Site-directed mutagenesis of the hNaV1.7 channel revealed that residues Glu753, Asp816, and particularly Glu818 are crucial for the high-affinity binding of HNTX-IV. nih.govmdpi.com The replacement of Glu818 with a neutral amino acid in HNTX-IV-resistant channels like rNaV1.4 and hNaV1.5 underscores its importance in determining subtype selectivity. mdpi.com

These detailed structure-activity relationship (SAR) studies, combining toxin and channel mutagenesis, provide a molecular blueprint of the HNTX-IV/VGSC complex. This knowledge is not only fundamental to understanding the mechanics of channel gating but also provides a template for the rational design of novel, highly selective VGSC modulators. nih.govfrontiersin.org

Understanding VGSC Subtype Specificity

The nine mammalian VGSC subtypes (NaV1.1–NaV1.9) exhibit distinct tissue distributions and physiological roles, making subtype-selective inhibitors highly sought after for therapeutic development and as research tools. This compound displays a preferential inhibition of neuronal TTX-sensitive sodium channels. nih.gov

Electrophysiological studies have quantified the inhibitory concentrations (IC₅₀) of HNTX-IV against various VGSC subtypes, revealing its selectivity profile. It preferentially inhibits rNaV1.2, rNaV1.3, and hNaV1.7 over the muscle subtypes rNaV1.4 and hNaV1.5. nih.gov The hNaV1.7 subtype, a key player in pain signaling, is particularly sensitive to HNTX-IV, with a reported IC₅₀ value of approximately 21 nM. nih.gov In dorsal root ganglion (DRG) neurons, HNTX-IV potently inhibits TTX-sensitive currents with an IC₅₀ of 34 nM. frontiersin.org

The molecular basis for this subtype specificity lies in subtle differences in the amino acid sequences of the VGSC subtypes, particularly at the toxin binding site. mdpi.com The presence of a glutamic acid residue at position 818 in the domain II S3-S4 linker of sensitive subtypes (like hNaV1.7, rNaV1.2, and rNaV1.3) is a key determinant of HNTX-IV binding, whereas resistant subtypes possess a neutral residue at the equivalent position. mdpi.com This understanding of the molecular determinants of subtype selectivity is crucial for the development of next-generation analgesics that specifically target NaV1.7, potentially avoiding the side effects associated with non-selective channel blockers.

VGSC SubtypeHNTX-IV IC₅₀Reference
hNaV1.7~21 nM nih.gov
TTX-S (rat DRG)34 nM frontiersin.org
rNaV1.2Preferentially inhibited nih.gov
rNaV1.3Preferentially inhibited nih.gov
rNaV1.4Resistant nih.govmdpi.com
hNaV1.5Resistant nih.govmdpi.com

Principles for Rational Peptide Design and Engineering

The detailed understanding of the structure-function relationships of this compound provides a solid foundation for the rational design and engineering of new peptide-based therapeutics with improved properties. By systematically modifying the toxin's primary sequence, researchers can fine-tune its potency, selectivity, and pharmacokinetic profile. nih.gov

Strategies for Modifying Potency and Selectivity

A primary goal of peptide engineering is to enhance the potency and selectivity of a toxin for its target. In the case of HNTX-IV, mutagenesis studies have been pivotal in identifying key residues that can be altered to achieve these goals.

One successful strategy involves modifying the charged residues on the toxin's surface. The positively charged face of HNTX-IV, which includes residues Lys27, Arg29, and Lys32, is crucial for its interaction with VGSCs. wikipedia.org Alanine scanning, where individual residues are replaced by alanine, has demonstrated that substitutions at positions Lys27 and Arg29 dramatically decrease potency, confirming their role as "hot spots" for binding. nih.govfrontiersin.org

A "domino-effect" has been observed in these constrained peptides, where mutations at the periphery of the pharmacophore can still significantly impact function. nih.gov This underscores the importance of a holistic approach to peptide design, considering the entire molecular surface. The ultimate aim is to create analogues with a tailored activity profile, for instance, by enhancing selectivity for a specific pain-related channel like NaV1.7 over other subtypes to minimize potential side effects.

HNTX-IV MutantEffect on ActivityReference
S12ANear native activity nih.govfrontiersin.org
R26ANear native activity nih.govfrontiersin.org
K27AReduced activity by ~100-fold nih.govfrontiersin.org
R29AReduced activity by ~100-fold nih.govfrontiersin.org

Exploration of Lipid Membrane Affinity in Toxin Activity

The "membrane-access mechanism" proposes that some spider toxins first partition into the lipid bilayer before binding to the voltage sensor of the ion channel. frontiersin.org This interaction with the cell membrane can concentrate the toxin near its target site, thereby influencing its apparent potency.

However, for a specific toxin, modulating its lipid affinity can be a viable strategy to enhance its potency. For instance, an analogue of HwTx-IV engineered to have increased affinity for the lipid membrane also showed improved inhibitory potency at hNaV1.7. mdpi.comresearchgate.net This suggests that for certain gating modifier toxins, increasing their partitioning into the membrane can be a useful strategy to improve their efficacy. researchgate.net This approach represents a promising avenue for peptide engineering, where modifications are designed not only to optimize the direct toxin-channel interaction but also the preliminary toxin-membrane association.

Exploration of Uncharacterized this compound Homologs

This compound belongs to a large family of spider venom peptides known as the NaSpTx1 family, which share a conserved inhibitor cystine knot (ICK) structural motif. researchgate.netnih.gov This family represents a vast and largely untapped resource of novel VGSC modulators. Many homologous peptides have been identified through transcriptomic and proteomic analyses of various tarantula venoms, but their pharmacological properties remain uncharacterized. researchgate.net

The exploration of these uncharacterized HNTX-IV homologs holds significant promise for discovering new pharmacological tools and therapeutic leads. By comparing the sequences of these homologs to that of HNTX-IV and other well-characterized toxins, researchers can predict which ones are likely to have interesting or novel activities. For example, variations in the key residues identified in the binding face of HNTX-IV could lead to altered subtype selectivities.

Modern high-throughput screening platforms, combined with recombinant expression systems that allow for the production of these peptides in the laboratory, can accelerate the functional characterization of these novel toxins. nih.gov This exploration into the natural diversity of HNTX-IV homologs could unveil peptides with enhanced selectivity for specific VGSC subtypes or entirely new mechanisms of action, further expanding the molecular toolkit for studying ion channels and providing new scaffolds for drug design.

Remaining Research Gaps and Emerging Avenues

This compound (HNTX-IV), a neurotoxic peptide from the venom of the spider Selenocosmia hainana (formerly Ornithoctonus hainana), has been identified as a potent and specific inhibitor of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaV). nih.govplos.orgnih.govnih.gov Its unique properties and well-defined structure, characterized by an inhibitor cystine knot (ICK) motif, make it a valuable molecular probe and a potential scaffold for drug development. plos.orgnih.gov Despite the significant progress in understanding its structure and function, several research gaps remain, and new avenues of investigation are emerging.

A primary area for future research lies in fully elucidating the specificity of this compound across the different subtypes of TTX-S NaV channels. While it is known to potently block TTX-S channels in rat dorsal root ganglion (DRG) neurons, which express several subtypes (including NaV1.1, NaV1.2, NaV1.6, and NaV1.7), detailed comparative studies on its affinity and modulatory effects on each individual human NaV subtype are not yet comprehensive. nih.govmdpi.com Understanding the subtle differences in how HNTX-IV interacts with each subtype is critical for developing highly selective therapeutic agents with minimal off-target effects. This is particularly important as different NaV subtypes are implicated in various physiological processes and diseases, from epilepsy to chronic pain. mdpi.com

Another significant research gap is the precise mapping of the toxin-channel interface at high resolution. Structure-activity relationship studies have successfully identified a positively charged patch on the surface of HNTX-IV as crucial for its binding and inhibitory activity. nih.gov Key amino acid residues, including Lys27, Arg29, His28, and Lys32, have been shown to be critical for its bioactivity. nih.govnih.gov However, a high-resolution structure of the HNTX-IV-channel complex, for instance through cryo-electron microscopy (Cryo-EM), is still lacking. mdpi.comfrontiersin.org Such a structure would provide definitive atomic-level details of the interaction, validating and refining current molecular models and paving the way for more precise rational drug design. researchgate.net

The development of more potent and selective HNTX-IV analogs represents a major emerging avenue. The current understanding of its key binding residues allows for targeted mutagenesis to enhance its affinity and selectivity for specific NaV subtypes, such as NaV1.7, a key target for pain therapeutics. nih.govnih.govfrontiersin.org Future research will likely focus on creating a library of HNTX-IV variants with modified residues to probe the chemical space of the toxin-channel interaction. This could lead to the identification of "super-binders" or analogs with novel pharmacological profiles.

Furthermore, exploring the potential of "downsizing" this compound into smaller, pharmacologically active fragments is a promising direction. ufmg.br While the ICK motif provides remarkable stability, the relatively large size of the 35-amino acid peptide can present challenges for therapeutic development, including manufacturing costs and potential immunogenicity. plos.org Identifying the minimal pharmacophore—the smallest part of the molecule that retains its inhibitory activity—could lead to the design of smaller, more "drug-like" peptidomimetics or small molecules.

Finally, the advancement of heterologous expression systems offers a cost-effective and efficient means to produce HNTX-IV and its mutants in large quantities for further research and preclinical studies. plos.orguq.edu.au Overcoming challenges in producing correctly folded and functional disulfide-rich peptides like HNTX-IV in systems like E. coli has been a significant step. plos.org Future work could explore other expression systems, such as yeast or insect cells, which may offer advantages in folding and post-translational modifications, further accelerating the exploration of HNTX-IV's therapeutic potential. uq.edu.au

Research Findings on this compound Mutants

MutantSubstituted ResidueOriginal ResidueEffect on BioactivityReference
S12A-HNTX-IVAlanineSerineActivity near that of native HNTX-IV nih.gov
R26A-HNTX-IVAlanineArginineActivity near that of native HNTX-IV nih.gov
K27A-HNTX-IVAlanineLysine (B10760008)Activity reduced by approximately 2 orders of magnitude nih.gov
R29A-HNTX-IVAlanineArginineActivity reduced by at least 155 times nih.govbvsalud.org
H28D-HNTX-IVAspartic AcidHistidineIC50 value of 0.57 µM (17-fold lower activity) nih.gov
K32A-HNTX-IVAlanineLysineIC50 value of 5.80 µM (170-fold lower activity) nih.gov

Q & A

Q. How can researchers ensure compliance with ethical and reproducibility standards in toxin studies?

  • Methodology : Adhere to ICH guidelines for documenting synthesis protocols, purity assays, and negative controls. Publish detailed methods sections, including equipment calibration records (e.g., pipette certifications) and reagent lot numbers. Use ORCID-linked datasets to enhance traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.